1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine
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Overview
Description
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine is a complex organic compound known for its significant role as an impurity in Donepezil, a drug used to treat Alzheimer’s disease. This compound is characterized by its intricate structure, which includes a benzyl group, a dimethoxyindanone moiety, and a tetrahydropyridine ring.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects the cholinergic pathway . This pathway is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing. By enhancing cholinergic transmission, this compound can potentially improve cognitive function .
Pharmacokinetics
Given its structural similarity to donepezil, a well-known ache inhibitor, it is likely to have similar adme properties .
Result of Action
By inhibiting AChE and enhancing cholinergic transmission, this compound can potentially improve cognitive function. This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to AChE. Additionally, the presence of other drugs or substances that also bind to AChE can affect the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethoxyindan-1-one with benzylamine, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often require the use of strong acids or bases as catalysts, and the process is usually carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of high-purity reagents and solvents is crucial, and the process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols.
Scientific Research Applications
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a reference material in the study of reaction mechanisms and the synthesis of complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, particularly enzymes.
Medicine: As an impurity in Donepezil, it is crucial in the quality control and pharmacokinetic studies of the drug.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Donepezil: A highly specific reversible acetylcholinesterase inhibitor used to treat Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Uniqueness: 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine is unique due to its specific structural features and its role as an impurity in Donepezil. Its distinct chemical properties and interactions with biological targets make it a compound of interest in both pharmaceutical research and industrial applications.
Properties
IUPAC Name |
2-[(E)-(1-benzyl-2,3-dihydropyridin-4-ylidene)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-8,10,12,14-15,20H,9,11,13,16H2,1-2H3/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYFEKPOEKQALJ-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C=C3CCN(C=C3)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)/C=C/3\CCN(C=C3)CC4=CC=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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